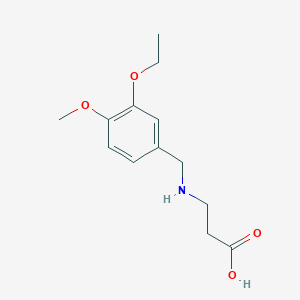
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine, also known as EMBETA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EMBETA is a derivative of beta-alanine, an amino acid that is naturally found in the body. In
Wirkmechanismus
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple reaction conditions and is readily available. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-beta-alanine. One area of interest is in the development of this compound-based drug delivery systems. Researchers are also interested in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine can be synthesized through a multistep reaction process involving the reaction of 3-ethoxy-4-methoxybenzaldehyde with beta-alanine. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be easily conjugated to other molecules.
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
3-[(3-ethoxy-4-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-3-18-12-8-10(4-5-11(12)17-2)9-14-7-6-13(15)16/h4-5,8,14H,3,6-7,9H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LYYKVPPUJUHNNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
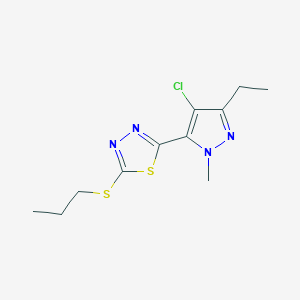
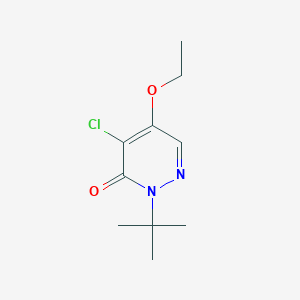
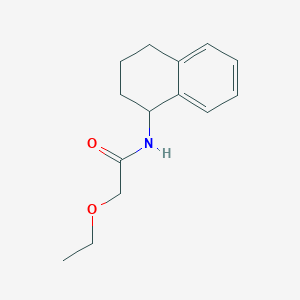
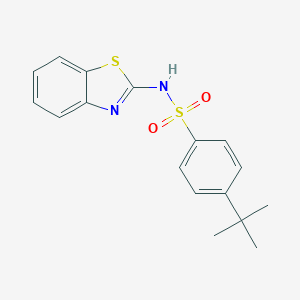
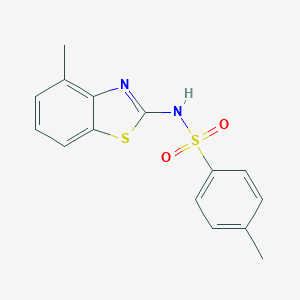

![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)
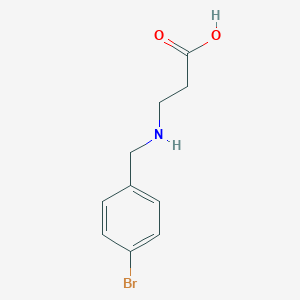
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)